molecular formula C10H11NS B1451369 4-Ethylbenzyl thiocyanate CAS No. 112028-24-7

4-Ethylbenzyl thiocyanate

Cat. No.: B1451369
CAS No.: 112028-24-7
M. Wt: 177.27 g/mol
InChI Key: POZPHGFBIHQFIS-UHFFFAOYSA-N
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Description

4-Ethylbenzyl thiocyanate is an organic compound with the molecular formula C10H11NS. It is a derivative of benzyl thiocyanate, where an ethyl group is attached to the benzene ring. This compound is used in various scientific research applications, particularly in organic synthesis and pharmaceutical production.

Mechanism of Action

Target of Action

Thiocyanate derivatives, which include 4-ethylbenzyl thiocyanate, are known to interact with various biological targets

Mode of Action

Thiocyanate derivatives are known to interact with their targets through various mechanisms, such as nucleophilic reactions, electrophilic reactions, and free radical reactions . These interactions can lead to changes in the target molecules, affecting their function. The specific interactions of this compound with its targets need to be investigated further.

Biochemical Pathways

Thiocyanate degradation has been reported to occur primarily via the ‘cyanate’ degradation pathway

Pharmacokinetics

Pharmacokinetics studies the behavior of a drug in the body over a period of time . Understanding the ADME properties of this compound would provide insights into its bioavailability and potential therapeutic applications.

Result of Action

Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, thiocyanate has a goitrogenic action since it inhibits NIS-mediated iodide uptake . .

Biochemical Analysis

Biochemical Properties

4-Ethylbenzyl thiocyanate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome c oxidase, an essential enzyme in the electron transport chain. The interaction between this compound and cytochrome c oxidase can inhibit the enzyme’s activity, leading to disruptions in cellular respiration and energy production . Additionally, this compound can interact with other biomolecules, such as glutathione, which plays a crucial role in cellular detoxification processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of cytochrome c oxidase, leading to cellular hypoxia and cytotoxic anoxia . This inhibition can result in altered gene expression patterns and disruptions in cellular metabolism, ultimately affecting cell viability and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. This compound can bind to the active site of cytochrome c oxidase, inhibiting its activity and disrupting the electron transport chain . Additionally, this compound can interact with other enzymes and proteins, leading to changes in their activity and function. These interactions can result in alterations in gene expression and cellular metabolism, contributing to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in persistent inhibition of cytochrome c oxidase and other enzymes, leading to sustained disruptions in cellular respiration and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit cytochrome c oxidase activity without causing significant toxicity . At higher doses, this compound can lead to severe toxic effects, including cellular hypoxia, cytotoxic anoxia, and organ damage . These dose-dependent effects highlight the importance of careful dosage control in experimental settings to avoid adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to sulfur and nitrogen metabolism. This compound can be metabolized by specific enzymes, such as rhodanese, which catalyzes the conversion of thiocyanate to sulfite and cyanide . Additionally, this compound can influence metabolic flux and metabolite levels by inhibiting key enzymes in cellular respiration and detoxification pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters, and can bind to proteins like albumin in the bloodstream . These interactions influence the localization and accumulation of this compound within different cellular compartments and tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it exerts its effects on cytochrome c oxidase and other mitochondrial enzymes . This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within the mitochondria is crucial for its biochemical activity and its impact on cellular respiration and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylbenzyl thiocyanate can be synthesized through several methods, including nucleophilic, electrophilic, and free radical reactions. One common method involves the nucleophilic substitution of a benzyl halide with thiocyanate ions. The reaction typically occurs in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate .

Another method involves the direct thiocyanation of ethylbenzyl compounds using thiocyanogen (SCN)2 or ammonium thiocyanate (NH4SCN) in the presence of an oxidizing agent . This method can be carried out under mild conditions and provides a straightforward route to thiocyanate derivatives.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, using automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Ethylbenzyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield thiols or thioethers, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Thiols and Thioethers: Formed through reduction.

    Amides and Esters: Formed through substitution reactions.

Scientific Research Applications

4-Ethylbenzyl thiocyanate is utilized in various scientific research fields:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur atoms.

    Pharmaceutical Production: This compound is investigated for its potential as an intermediate in the production of pharmaceutical drugs.

    Biological Studies: It is used to study the effects of thiocyanate derivatives on biological systems, including their antibacterial, antiparasitic, and anticancer activities.

    Industrial Applications: this compound is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    Benzyl thiocyanate: Similar structure but lacks the ethyl group.

    Phenyl thiocyanate: Contains a phenyl group instead of a benzyl group.

    Ethyl thiocyanate: Contains an ethyl group attached directly to the thiocyanate group.

Uniqueness

4-Ethylbenzyl thiocyanate is unique due to the presence of both an ethyl group and a benzyl group attached to the thiocyanate moiety.

Properties

IUPAC Name

(4-ethylphenyl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-2-9-3-5-10(6-4-9)7-12-8-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZPHGFBIHQFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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